molecular formula C21H25N5O4S B11333057 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11333057
M. Wt: 443.5 g/mol
InChI Key: CSUQQFCYLAXAGJ-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring which is further connected to a dimethoxybenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 6-dimethylamino-2-methylpyrimidine-4-amine with 4-nitrophenyl-2,5-dimethoxybenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the dimethoxybenzene and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C21H25N5O4S/c1-14-22-20(13-21(23-14)26(2)3)24-15-6-8-16(9-7-15)25-31(27,28)19-12-17(29-4)10-11-18(19)30-5/h6-13,25H,1-5H3,(H,22,23,24)

InChI Key

CSUQQFCYLAXAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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